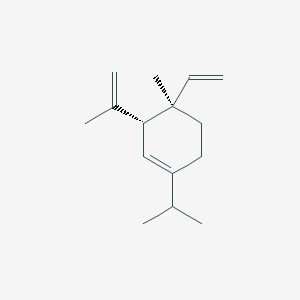
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt, commonly known as Acid Orange 7, is a synthetic dye widely used in various industries, including textiles, paper, and leather. It is a water-soluble dye with a reddish-orange color and is classified as an azo dye. In recent years, Acid Orange 7 has gained attention in scientific research due to its potential applications in various fields, including biotechnology and medicine.
Wirkmechanismus
The mechanism of action of Acid Orange 7 is not well understood. However, it is believed to act by binding to DNA and inhibiting its replication. It has also been suggested that Acid Orange 7 induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Acid Orange 7 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have suggested that it may have a protective effect against liver damage induced by toxic chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
Acid Orange 7 has several advantages for lab experiments. It is a water-soluble dye that can be easily prepared and purified. It is also relatively stable and can be stored for long periods. However, it has some limitations, including its potential toxicity to cells and its non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on Acid Orange 7. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against different types of cancer cells. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Studies are needed to determine its sensitivity and specificity for different types of cancer cells. Finally, there is a need for further research on the environmental impact of Acid Orange 7 and its degradation products.
Synthesemethoden
The synthesis of Acid Orange 7 involves the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine-4-sulfonic acid and 2-naphthylamine-7-sulfonic acid. The resulting product is then converted into a sodium salt form. The synthesis method is well established and has been described in various research articles.
Wissenschaftliche Forschungsanwendungen
Acid Orange 7 has been extensively studied for its potential applications in various scientific research fields. In biotechnology, it has been used as a model compound for studying the degradation of azo dyes by microorganisms. It has also been used as a substrate for the immobilization of enzymes and as a fluorescent probe for the detection of proteins. In medicine, Acid Orange 7 has been investigated for its potential use as an anticancer agent and as a diagnostic tool for detecting cancer cells.
Eigenschaften
CAS-Nummer |
13011-56-8 |
|---|---|
Produktname |
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt |
Molekularformel |
C30H19N5Na2O6S2 |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(23-6-2-1-5-22(23)26)32-33-28-13-14-29(25-8-4-3-7-24(25)28)34-35-30-17-20(43(39,40)41)16-18-15-19(42(36,37)38)9-10-21(18)30;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
MRAFCOAGDMSWHZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Andere CAS-Nummern |
84100-77-6 13011-56-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















